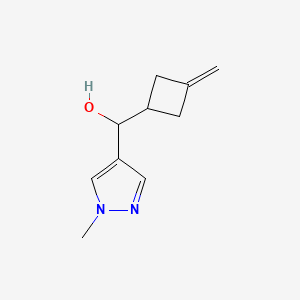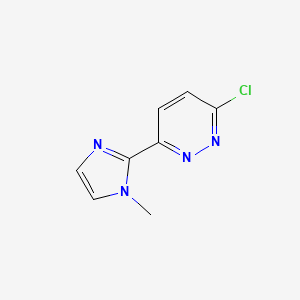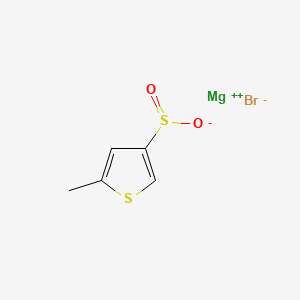
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a cyclopentyloxy group attached to an ethylbenzene backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(cyclopentyloxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and cyclopentyloxy group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene can be compared with other similar compounds such as:
1-Bromo-2-ethylbenzene: This compound lacks the cyclopentyloxy group and has different reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a methoxyethoxy group instead of a cyclopentyloxy group, leading to different chemical properties and uses.
1-Bromo-2-ethoxybenzene: This compound has an ethoxy group and is used in different chemical reactions and applications.
Eigenschaften
Molekularformel |
C13H16Br2O |
|---|---|
Molekulargewicht |
348.07 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-10-5-1-2-6-10)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,1-2,5-6,9H2 |
InChI-Schlüssel |
AVIIFLOAKFKECD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC(CBr)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)


![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)
